7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine moiety, and a sulfanylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be performed using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate coupling agents.
Formation of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections due to its bioactive properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-thioxo-1H-quinazolin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.
7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-oxo-1H-quinazolin-4-one: Similar structure but with an oxo group instead of a sulfanylidene group.
Uniqueness
The presence of the sulfanylidene group in 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one imparts unique chemical properties, such as increased reactivity towards certain nucleophiles and potential bioactivity. This makes it distinct from its analogs and valuable for specific research and industrial applications.
Properties
CAS No. |
422528-87-8 |
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Molecular Formula |
C20H19ClN4O2S |
Molecular Weight |
414.91 |
IUPAC Name |
7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H19ClN4O2S/c1-23-7-9-24(10-8-23)18(26)13-3-2-4-15(11-13)25-19(27)16-6-5-14(21)12-17(16)22-20(25)28/h2-6,11-12H,7-10H2,1H3,(H,22,28) |
InChI Key |
NTFAEJHQVRBWJL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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